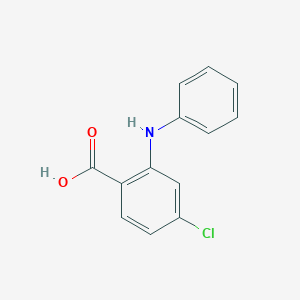

4-Chloro-2-(phenylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIKNMBLKUFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346820 | |

| Record name | 4-chloro-2-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19218-88-3 | |

| Record name | 4-chloro-2-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19218-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(phenylamino)benzoic acid

Introduction

4-Chloro-2-(phenylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] As a derivative of N-phenylanthranilic acid, its structure is central to the development of compounds with significant biological activity. The formation of the core C–N bond between the aniline and benzoic acid moieties is the critical transformation in its synthesis. This guide provides an in-depth exploration of the two predominant catalytic methods for achieving this synthesis: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying mechanisms, causality behind experimental choices, and field-proven protocols.

Part 1: The Ullmann Condensation: A Classic C–N Bond Formation

The Ullmann condensation is a long-established method for forming C–N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[2] Though it often requires harsh conditions, its reliability and cost-effectiveness have made it a staple in organic synthesis for over a century.[3]

Core Mechanism and Rationale

The precise mechanism of the Ullmann reaction has been a subject of extensive study, but it is generally accepted to involve copper(I) as the active catalytic species.[4][5] The reaction can proceed through a pathway involving oxidative addition and reductive elimination, conceptually similar to palladium-catalyzed couplings but involving copper intermediates.

The proposed mechanistic pathway involves:

-

Formation of the Active Cu(I) Species : The reaction can be initiated with a Cu(I) salt or by the in-situ formation of Cu(I) from a Cu(0) or Cu(II) source. The base in the reaction mixture facilitates the formation of a copper(I) amidate complex with the amine (aniline).

-

Oxidative Addition : The aryl halide (e.g., 2,4-dichlorobenzoic acid) undergoes oxidative addition to the copper(I) complex. This step is proposed to form a transient copper(III) intermediate, which now bears both the aryl group from the benzoic acid and the amino group from the aniline.[6]

-

Reductive Elimination : The final step is the reductive elimination from the Cu(III) center, which forms the desired C–N bond and releases the final product, 4-Chloro-2-(phenylamino)benzoic acid. This step regenerates a Cu(I) species, allowing the catalytic cycle to continue.[6]

The high temperatures often required for Ullmann reactions are necessary to overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides or bromides.[2]

Visualizing the Ullmann Condensation Mechanism

Sources

- 1. 4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Ullmann Condensation for the Synthesis of 2-Anilino-4-chlorobenzoic Acid: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the Ullmann condensation for the synthesis of 2-anilino-4-chlorobenzoic acid, a key intermediate in pharmaceutical development. We will delve into the mechanistic underpinnings of this classic cross-coupling reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this important synthetic transformation.

Introduction: The Significance of 2-Anilino-4-chlorobenzoic Acid and the Ullmann Condensation

2-Anilino-4-chlorobenzoic acid and its derivatives are crucial building blocks in the synthesis of a variety of pharmacologically active molecules.[1] Specifically, the diphenylamine scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as niflumic acid.[2][3] The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has long been a workhorse for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it a highly relevant method for the synthesis of these and other complex molecules.[4][5]

While more modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have emerged, the Ullmann condensation remains a valuable and often more cost-effective alternative, particularly for large-scale industrial applications.[6][7] Recent advancements, especially in ligand development, have significantly improved the efficiency and mildness of the Ullmann reaction, broadening its applicability.[6][8]

This guide will focus on the practical application of the Ullmann condensation for the synthesis of 2-anilino-4-chlorobenzoic acid, providing a robust framework for its successful implementation in a laboratory setting.

Mechanistic Insights: Understanding the "Why" Behind the "How"

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, and other derivatives.[4] The reaction mechanism, while extensively studied, can be complex and is influenced by the specific reactants, catalysts, and conditions employed. However, a generally accepted pathway for the C-N coupling involves a copper(I) species as the active catalyst.[9][10]

The catalytic cycle is believed to proceed through the following key steps:

-

Formation of the Active Copper(I) Catalyst: The reaction can be initiated with a Cu(I) salt (e.g., CuI) or a Cu(II) salt that is reduced in situ. In some cases, metallic copper can also be used.[4][11]

-

Formation of a Copper-Amide Complex: The amine substrate reacts with the copper(I) catalyst in the presence of a base to form a copper-amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.[4]

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Cu(I) catalyst.[12]

The choice of each reaction component is critical and directly impacts the efficiency of this catalytic cycle.

Visualizing the Catalytic Cycle

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to 4-Chloro-2-(phenylamino)benzoic Acid: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-2-(phenylamino)benzoic Acid in Medicinal Chemistry

4-Chloro-2-(phenylamino)benzoic acid, a halogenated derivative of N-phenylanthranilic acid, belongs to the fenamate class of compounds. This structural motif is the cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), positioning 4-Chloro-2-(phenylamino)benzoic acid as a molecule of significant interest in drug discovery and development. Its physicochemical properties and reactivity are pivotal in understanding its potential as a lead compound or a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical characteristics, a detailed protocol for its synthesis, and an analysis of its spectral data, offering a crucial resource for researchers in the pharmaceutical sciences.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of 4-Chloro-2-(phenylamino)benzoic acid are fundamental to its handling, formulation, and biological activity. A summary of these key parameters is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-anilino-4-chlorobenzoic acid | [1] |

| CAS Number | 19218-88-3 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |

| Molecular Weight | 247.68 g/mol | [1] |

| Melting Point | 207 °C | |

| Boiling Point (Predicted) | 402.0 ± 35.0 °C | |

| pKa (Predicted) | 3.24 ± 0.36 | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | [2] |

| Appearance | Off-white to beige powder/solid. | [2] |

Synthesis of 4-Chloro-2-(phenylamino)benzoic Acid via Ullmann Condensation

The synthesis of 4-Chloro-2-(phenylamino)benzoic acid is effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the coupling of an aryl halide with an amine. For the synthesis of the title compound, 2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid would be reacted with aniline in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Synthesis

This protocol is adapted from the established synthesis of N-phenylanthranilic acid and is optimized for the preparation of 4-Chloro-2-(phenylamino)benzoic acid.[3]

Materials:

-

2-Bromo-4-chlorobenzoic acid

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Copper bronze

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-chlorobenzoic acid (10 mmol), aniline (10 mmol), potassium carbonate (25 mmol), and copper bronze (4 mmol).

-

Add 40 mL of DMF to the flask.

-

Heat the reaction mixture to reflux with constant stirring for 4 hours.

-

After cooling to room temperature, pour the reaction mixture over ice with stirring.

-

Filter the mixture through celite to remove the copper catalyst.

-

Acidify the filtrate by dropwise addition of concentrated hydrochloric acid until a pH of 4 is reached, as indicated by pH paper.

-

The precipitate of 4-Chloro-2-(phenylamino)benzoic acid is then collected by vacuum filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Caption: General experimental workflow for the synthesis and analysis of 4-Chloro-2-(phenylamino)benzoic acid.

Conclusion

4-Chloro-2-(phenylamino)benzoic acid is a valuable compound for researchers in the field of drug development due to its structural relationship to known NSAIDs. This guide has provided a detailed overview of its key physical and chemical properties, a robust synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein serves as a comprehensive resource to facilitate further research and application of this promising molecule in medicinal chemistry.

References

-

PubChem. 4-Chloro-2-(phenylamino)benzoic acid. [Link]

-

Royal Society of Chemistry. (2022). Supplementary Information for Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2-(phenylamino)benzoic acid. [Link]

-

Stenutz, R. 4-chloro-2-(phenylamino)benzoic acid. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

-

ResearchGate. (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. [Link]

-

ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 4-Chloro-2-(phenylamino)benzoic Acid

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted N-Phenylanthranilic Acids

4-Chloro-2-(phenylamino)benzoic acid (CPAA) is a derivative of N-phenylanthranilic acid, a class of compounds commonly known as fenamic acids. This family of molecules is of significant interest to the pharmaceutical industry, forming the structural basis for a number of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The therapeutic effects of these compounds are intrinsically linked to their three-dimensional structure and the intermolecular interactions that govern their packing in the solid state. Understanding the crystal structure of fenamic acid derivatives like CPAA is therefore crucial for elucidating structure-activity relationships, controlling physicochemical properties such as solubility and bioavailability, and designing new therapeutic agents.[2]

Notably, beyond their anti-inflammatory properties, some fenamates have been investigated for their potential as anticancer agents.[3] CPAA itself has been identified as a compound of interest in this area, making a detailed analysis of its solid-state structure particularly relevant for drug development professionals.[3] This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of CPAA, with a focus on its polymorphic forms and the subtle intermolecular forces that dictate its solid-state architecture.

Synthesis and Crystallization: Accessing Polymorphic Forms

The synthesis of 4-Chloro-2-(phenylamino)benzoic acid is typically achieved via a copper-catalyzed Ullmann condensation reaction. This classic method provides a reliable route to forming the crucial C-N bond that links the two aromatic rings.

Detailed Experimental Protocol: Synthesis of CPAA

Objective: To synthesize 4-Chloro-2-(phenylamino)benzoic acid from 2,4-dichlorobenzoic acid and aniline.

Materials:

-

2,4-Dichlorobenzoic acid

-

Aniline

-

Copper (Cu) powder

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol

-

Nitrogen gas supply

-

Standard reflux apparatus

-

Round-bottom flask

Procedure:

-

To a round-bottom flask, add 2,4-dichlorobenzoic acid (10.0 mmol), aniline (11.0 mmol), copper powder (0.9 mmol), copper(I) oxide (0.4 mmol), and potassium carbonate (20.0 mmol).

-

Add 13 mL of 2-ethoxyethanol to the flask.

-

Place the flask under a nitrogen atmosphere to prevent oxidation.

-

Heat the mixture to reflux at 130 °C with continuous stirring.

-

Maintain the reflux for 24 hours.

-

After cooling, the resulting product can be purified and used for crystallization studies.

This protocol is based on established methods for Ullmann-type reactions, which are widely used for the synthesis of N-aryl anthranilic acids.[3][4]

Crystallization of Polymorphs

CPAA is known to exhibit polymorphism, meaning it can exist in different crystal structures.[3] The specific polymorph obtained is highly dependent on the crystallization conditions, such as the solvent and the rate of cooling or evaporation. Slow evaporation is a common and effective technique for growing high-quality single crystals suitable for X-ray diffraction.[3]

Protocol for Obtaining Polymorphs of CPAA:

-

Polymorph I: Can be obtained by slow evaporation from a solution of CPAA in acetonitrile.

-

Polymorph II: Can be crystallized by slow evaporation from a solution of CPAA in methanol.

-

Polymorph III: Can be obtained by slow evaporation from a solution of CPAA in ethanol.

The existence of multiple polymorphic forms highlights the conformational flexibility of the CPAA molecule and the delicate balance of intermolecular forces that can be influenced by the solvent environment during crystallization.[3]

Core Crystal Structure Analysis

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates of each atom in the unit cell, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of one of the polymorphs of CPAA has been determined to belong to the orthorhombic space group P b c a.[5]

Crystallographic Data Summary

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.67 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 9.8504 Å |

| b | 7.4915 Å |

| c | 31.4272 Å |

| α, β, γ | 90° |

| Volume | 2317.0(6) ų |

| Z | 8 |

Data obtained from the Crystallography Open Database, referencing the work of Liu et al.[5]

Molecular Geometry and Conformation

The CPAA molecule is non-planar, with the two aromatic rings twisted relative to each other. This twisted conformation is a characteristic feature of fenamic acids and arises from steric hindrance between the ortho-hydrogens on the phenyl ring and the substituents on the anthranilic acid ring. The dihedral angle between the mean planes of the two rings is a key conformational descriptor.

An important intramolecular feature is the hydrogen bond between the amine hydrogen (N-H) and the carbonyl oxygen of the carboxylic acid group. This interaction contributes to the overall conformational preference of the molecule.

Caption: Workflow for Crystal Structure Determination and Analysis.

Conclusion: From Molecular Structure to Therapeutic Potential

The detailed crystal structure analysis of 4-Chloro-2-(phenylamino)benzoic acid reveals a complex interplay of intra- and intermolecular forces. The molecule's inherent conformational flexibility, combined with a network of strong O-H···O hydrogen bonds, intramolecular N-H···O interactions, and weaker but structurally significant C-H···Cl hydrogen bonds, gives rise to its observed polymorphism.

For researchers in drug development, this in-depth structural understanding is invaluable. It provides a blueprint for how modifications to the molecular structure might influence solid-state properties, which in turn affect the formulation, stability, and efficacy of a potential drug. The link between fenamic acid derivatives and both anti-inflammatory and anticancer activities underscores the importance of such fundamental crystallographic studies in the rational design of new and improved therapeutics.

References

- Joshi, S., et al. "SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES." International Journal of Drug Development & Research, vol. 3, no. 2, 2011, pp. 265-271. [Link: https://www.ijddr.

- Logvinenko, I. O., et al. "The molecular design of biologically active derivatives of N-phenylanthranilic acid." Journal of Organic and Pharmaceutical Chemistry, vol. 16, no. 1, 2018, pp. 14-19. [Link: https://ophcj.nuph.edu.ua/article/view/129181]

- Tatulian, S. A. "N-phenylanthranilic acid derivatives and uses thereof." Google Patents, WO2006094318A2, 2006. [Link: https://patents.google.

- Bala, M., Yadav, R., & Girdhar, A. "Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid." Asian Journal of Chemistry, vol. 36, 2024, pp. 2269-2274. [Link: https://asianpubs.org/index.php/ajc/article/view/10609]

- Liu, M., et al. "sp2CH⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid." CrystEngComm, vol. 19, 2017, pp. 4345-4353. [Link: https://doi.org/10.1039/C7CE00772H]

- Kappel, S., et al. "CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells." Frontiers in Pharmacology, vol. 15, 2024. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2024.1352317/full]

- Wang, Y., et al. "Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand." Molecules, vol. 24, no. 23, 2019, p. 4308. [Link: https://www.mdpi.com/1420-3049/24/23/4308]

- Hardy, G. J. "Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review." World Journal of Pharmaceutical and Life Sciences, vol. 10, no. 8, 2024, pp. 106-114. [Link: https://wjpls.com/download/article/1722345094.pdf]

- Yin, C. M. "Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids." Globe Thesis, 2018. [Link: https://globethesis.com/v/2371330542453911]

- Goodbrand, H. B., & Hu, N.-X. "Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Solid-Phase Synthesis of Substituted Diaryl Ethers." The Journal of Organic Chemistry, vol. 64, no. 2, 1999, pp. 670-674. [Link: https://www.organic-chemistry.org/abstracts/lit2/121.shtm]

- "4-Chloro-2-(phenylamino)benzoic acid." PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/615334]

Sources

A Technical Guide to the Solubility of 4-Chloro-2-(phenylamino)benzoic Acid in Organic Solvents

Executive Summary

4-Chloro-2-(phenylamino)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-(phenylamino)benzoic acid. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for its determination. We present a detailed, field-proven protocol for the equilibrium solubility assay, enabling researchers to generate reliable and reproducible solubility data in-house. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility of 4-Chloro-2-(phenylamino)benzoic acid.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that influences its behavior at every stage of the drug development process.[1][2] From early-stage discovery, where solubility data informs structure-activity relationship (SAR) studies, to late-stage formulation, where it dictates the choice of delivery vehicle, a thorough understanding of an API's solubility is paramount.[1] Poor solubility can lead to a host of challenges, including low bioavailability, difficulty in formulation, and inaccurate results in in-vitro assays.

4-Chloro-2-(phenylamino)benzoic acid, with its aromatic and ionizable functional groups, presents a unique solubility profile that is highly dependent on the nature of the solvent. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of 4-Chloro-2-(phenylamino)benzoic Acid

A foundational understanding of the physicochemical properties of 4-Chloro-2-(phenylamino)benzoic acid is essential for interpreting its solubility behavior. These properties, summarized in the table below, provide insights into the intermolecular forces at play between the solute and various solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 247.67 g/mol | [3] |

| CAS Number | 19218-8-3 | [2][3][4][5][6] |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Predicted XLogP3 | 4.3 | [3] |

| pKa (acidic) | ~4-5 (estimated for the carboxylic acid) | Inferred from benzoic acid |

The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the carboxylic acid and the chlorine atom), along with a significant non-polar surface area, suggests that the solubility of 4-Chloro-2-(phenylamino)benzoic acid will be highly sensitive to the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.

Qualitative Solubility Profile

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Expected to be good solvents. The high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar functional groups.

-

Polar Protic Solvents (e.g., Alcohols, Water): Moderate to good solubility is anticipated in alcohols due to their ability to both donate and accept hydrogen bonds. Aqueous solubility is expected to be low and highly pH-dependent due to the carboxylic acid moiety.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity of the molecule.

Quantitative Determination of Solubility: The Gold Standard Protocol

Given the lack of published quantitative data, the ability to accurately determine the solubility of 4-Chloro-2-(phenylamino)benzoic acid in-house is crucial. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[7][8][9]

Rationale for the Shake-Flask Method

The shake-flask method is based on the principle of achieving a saturated solution in equilibrium with an excess of the solid compound.[1][8] This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions. The key steps involve agitating a suspension of the compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and liquid phases and quantification of the dissolved solute.

Experimental Workflow

The following diagram illustrates the workflow for the determination of the equilibrium solubility of 4-Chloro-2-(phenylamino)benzoic acid.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

4-Chloro-2-(phenylamino)benzoic acid (ensure purity is known)

-

Anhydrous organic solvents of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of 4-Chloro-2-(phenylamino)benzoic acid to a pre-weighed vial. The excess should be sufficient to ensure that solid material remains after equilibrium is reached. A visual excess is typically adequate.

-

Record the exact weight of the compound added.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspensions for a predetermined period to ensure equilibrium is reached. A common timeframe is 24 to 72 hours.[10] It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.[10]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filter material should be chosen for its compatibility with the solvent to avoid leaching or adsorption of the analyte.[8]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by a validated HPLC method. The method should be specific for 4-Chloro-2-(phenylamino)benzoic acid and demonstrate linearity, accuracy, and precision.

-

Prepare a series of calibration standards of 4-Chloro-2-(phenylamino)benzoic acid of known concentrations.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of 4-Chloro-2-(phenylamino)benzoic acid in the diluted sample by interpolation from the calibration curve.

-

Calculate the solubility of 4-Chloro-2-(phenylamino)benzoic acid in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Safety and Handling

4-Chloro-2-(phenylamino)benzoic acid and the organic solvents used for solubility determination require careful handling to minimize exposure and ensure laboratory safety.

-

4-Chloro-2-(phenylamino)benzoic acid:

-

May cause skin, eye, and respiratory irritation.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

-

Organic Solvents:

Conclusion

While specific, publicly available quantitative solubility data for 4-Chloro-2-(phenylamino)benzoic acid is limited, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate high-quality, reliable solubility data in a variety of organic solvents. This information is indispensable for the effective utilization of 4-Chloro-2-(phenylamino)benzoic acid in research and development, enabling informed decisions in synthesis, purification, formulation, and a wide range of other applications.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). In Dissolution Technologies. Retrieved from [Link]

-

4-Chloro-2-(phenylamino)benzoic acid. (n.d.). In PubChem. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). In SlideShare. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). In ResearchGate. Retrieved from [Link]

-

Annex 4. (n.d.). In World Health Organization (WHO). Retrieved from [Link]

-

4-chloro-2-(phenylamino)benzoic acid. (n.d.). In Stenutz. Retrieved from [Link]

-

4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | CAS#:19218-88-3. (n.d.). In Chemsrc. Retrieved from [Link]

-

SAFETY DATA SHEET. (2015). In NIST. Retrieved from [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. 4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | 19218-88-3 [m.chemicalbook.com]

- 3. 4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-chloro-2-(phenylamino)benzoic acid [stenutz.eu]

- 5. guidechem.com [guidechem.com]

- 6. 4-CHLORO-2-PHENYLAMINO-BENZOIC ACID | CAS#:19218-88-3 | Chemsrc [chemsrc.com]

- 7. scispace.com [scispace.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data of 4-Chloro-2-(phenylamino)benzoic Acid: An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-Chloro-2-(phenylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous chemical structures, offering a robust framework for the characterization of this and similar N-phenylanthranilic acid derivatives.

Molecular Structure and Synthesis

4-Chloro-2-(phenylamino)benzoic acid belongs to the class of N-phenylanthranilic acids, which are known for their pharmacological potential. A precise understanding of its molecular structure is paramount for elucidating its chemical behavior and biological activity.

Key Identifiers:

Caption: Molecular structure of 4-Chloro-2-(phenylamino)benzoic acid.

Rationale for Synthesis: The Ullmann Condensation

A reliable method for the synthesis of N-phenylanthranilic acid derivatives is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[2] For the synthesis of 4-Chloro-2-(phenylamino)benzoic acid, 2,4-dichlorobenzoic acid would be reacted with aniline in the presence of a copper catalyst and a base. The chloro group at the 2-position is more susceptible to nucleophilic substitution due to the activating effect of the adjacent carboxylic acid group.

Caption: Ullmann condensation for the synthesis of 4-Chloro-2-(phenylamino)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Chloro-2-(phenylamino)benzoic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the carboxylic acid proton, the N-H proton, and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~9.5 | Singlet | 1H | -NH- |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.4 | Triplet | 2H | Ar-H |

| ~7.2 | Triplet | 1H | Ar-H |

| ~7.1 | Doublet of doublets | 1H | Ar-H |

| ~6.9 | Doublet | 2H | Ar-H |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding.

-

Amine Proton (-NH-): The N-H proton is also expected to be downfield (~9.5 ppm) and will likely appear as a singlet.

-

Aromatic Protons (Ar-H): The eight aromatic protons will appear in the range of 6.9-7.8 ppm. The protons on the phenylamino ring are expected to be more upfield compared to those on the chlorobenzoic acid ring due to the electron-donating effect of the amino group. The protons on the chlorobenzoic acid ring will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, shifting them downfield. The splitting patterns (doublets, triplets, doublet of doublets) will arise from coupling with adjacent protons.

Caption: Predicted ¹H NMR splitting patterns for the aromatic region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~145 | Ar-C (C-N on benzoic acid) |

| ~140 | Ar-C (C-N on aniline) |

| ~135 | Ar-C (C-Cl) |

| ~132 | Ar-CH |

| ~129 | Ar-CH |

| ~124 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-C (C-COOH) |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

Interpretation of the ¹³C NMR Spectrum

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing around 168 ppm.

-

Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the 116-145 ppm region. The carbons attached to electronegative atoms (N, Cl) will be shifted further downfield. The carbon bearing the carboxylic acid group will also be downfield. The signals for the protonated aromatic carbons will appear in the more upfield region of the aromatic window.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-(phenylamino)benzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Reference the spectrum to the solvent peaks (e.g., DMSO-d₆ at 39.52 ppm).

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |

| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~1250 | Medium | C-N Stretch | Aromatic Amine |

| ~800 | Strong | C-Cl Stretch | Aryl Halide |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.

-

N-H Stretch: A sharp, medium-intensity peak around 3350 cm⁻¹ is characteristic of the N-H stretch of the secondary amine.

-

C=O Stretch: A strong, sharp absorption at approximately 1680 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

Aromatic C=C Stretches: Multiple bands of medium to strong intensity between 1600 and 1450 cm⁻¹ confirm the presence of the aromatic rings.

-

C-Cl Stretch: A strong band around 800 cm⁻¹ is indicative of the C-Cl bond.

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups in 4-Chloro-2-(phenylamino)benzoic acid.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Mass Spectrometry Fragmentation Data

The following fragment ions have been reported for 4-Chloro-2-(phenylamino)benzoic acid[1]:

| m/z | Proposed Fragment |

| 247/249 | [M]⁺ (Molecular Ion) |

| 229/231 | [M - H₂O]⁺ |

| 202/204 | [M - COOH]⁺ |

| 166 | [M - COOH - Cl]⁺ |

Interpretation of the Mass Spectrum and Proposed Fragmentation

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 247, with an M+2 peak at m/z 249 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

-

Loss of Water: A peak at m/z 229/231 could arise from the loss of a water molecule from the molecular ion.

-

Loss of Carboxyl Group: The loss of the carboxylic acid group (45 Da) would result in a fragment at m/z 202/204.

-

Further Fragmentation: Subsequent loss of the chlorine atom from the m/z 202/204 fragment would lead to the ion at m/z 166.

Caption: Proposed fragmentation pathway for 4-Chloro-2-(phenylamino)benzoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample in the ion source and bombard it with a beam of electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The spectroscopic characterization of 4-Chloro-2-(phenylamino)benzoic acid can be effectively achieved through a combination of NMR, IR, and MS techniques. The predicted data and interpretations provided in this guide, based on established chemical principles and data from analogous compounds, offer a comprehensive framework for the structural elucidation of this molecule. Experimental verification of these predictions will provide definitive confirmation of its structure and a deeper understanding of its chemical properties.

References

-

PubChem. (n.d.). 4-Chloro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-(phenylamino)benzoic Acid (CAS: 19218-88-3): Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 4-Chloro-2-(phenylamino)benzoic acid (CAS No. 19218-88-3), a halogenated derivative of N-phenylanthranilic acid. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, analytical characterization, and burgeoning potential as a therapeutic agent. Particular focus is placed on its classification within the fenamate class of compounds, its synthesis via the Ullmann condensation, its notable polymorphic behavior, and its promising, yet nascent, role as a potential anticancer agent. The proposed dual-action mechanism, involving the induction of mitochondrial permeability transition and inhibition of aldo-keto reductase 1C enzymes, is discussed as a promising avenue for future therapeutic development.

Core Chemical Identity and Physicochemical Properties

4-Chloro-2-(phenylamino)benzoic acid, also known as 2-anilino-4-chlorobenzoic acid, is an organic compound belonging to the N-aryl anthranilic acids, a class more broadly known as fenamates.[1] Its structure features a benzoic acid core substituted with a chlorine atom at the 4-position and a phenylamino (anilino) group at the 2-position. This substitution pattern is crucial to its chemical properties and biological activities.

The fundamental identifiers and physicochemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 19218-88-3 | [2] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | [2] |

| Molecular Weight | 247.68 g/mol | [2] |

| IUPAC Name | 2-anilino-4-chlorobenzoic acid | [2] |

| Synonyms | 4-Chloro-2-phenylaminobenzoic acid, N-phenyl-4-chloroanthranilic acid | [2] |

| Appearance | Solid (Polymorphic, see Section 4) | [3][4] |

| Melting Point | 207 °C | |

| SMILES | C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | [5] |

| InChIKey | MTIKNMBLKUFLKL-UHFFFAOYSA-N | [2] |

Synthesis via Ullmann Condensation: A Mechanistic Approach

The primary and most established method for synthesizing 4-Chloro-2-(phenylamino)benzoic acid is the Ullmann condensation (often referred to as an Ullmann-type or Goldberg reaction), a copper-catalyzed nucleophilic aromatic substitution.[4][6] This reaction facilitates the formation of a C-N bond between an aryl halide and an amine.

The general reaction involves the coupling of a 2-halobenzoic acid with an aniline derivative. For the specific synthesis of our target compound, 2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid serves as the aryl halide, and aniline acts as the nucleophile. The causality behind this choice is the reactivity of the halogen at the 2-position, which is activated towards nucleophilic substitution by the adjacent carboxylic acid group. A copper catalyst, typically copper(I) iodide (CuI) or finely divided copper powder, is essential for the reaction to proceed.[6] A base, commonly anhydrous potassium carbonate (K₂CO₃), is required to deprotonate the aniline and the carboxylic acid, facilitating the reaction.

Sources

- 1. sp2CH⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. sp2CH⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. globethesis.com [globethesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of 2-Anilino-4-chlorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

2-Anilino-4-chlorobenzoic acid, a member of the N-phenylanthranilic acid class of compounds, represents a compelling scaffold for the development of novel therapeutics. While direct and extensive research on this specific molecule is emerging, its structural analogues have demonstrated significant potential as modulators of ion channels, particularly chloride channels. This technical guide provides a comprehensive overview of the synthesis, presumed mechanism of action, and potential therapeutic applications of 2-anilino-4-chlorobenzoic acid. We will delve into the scientific rationale behind its potential use in oncology, inflammatory disorders, and neurological conditions, drawing insights from closely related compounds. Furthermore, this guide furnishes detailed experimental protocols for evaluating its biological activity and discusses the structure-activity relationships that govern the therapeutic promise of this chemical class.

Introduction: The N-Phenylanthranilic Acid Scaffold

N-phenylanthranilic acid, also known as fenamic acid, serves as the parent structure for a range of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, consisting of an aniline moiety fused to a benzoic acid, provides a versatile template for chemical modifications that can fine-tune its pharmacological properties. The introduction of a chlorine atom at the 4-position of the benzoic acid ring and the anilino group at the 2-position, yielding 2-anilino-4-chlorobenzoic acid, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity.

The primary mechanism of action for many N-phenylanthranilic acid derivatives involves the modulation of ion channels, which are critical for a myriad of physiological processes.[1][2] Dysfunction of these channels is implicated in a wide array of pathologies, including epilepsy, cystic fibrosis, cardiovascular diseases, and cancer.[1][3] Consequently, compounds that can selectively target and modulate the activity of specific ion channels hold immense therapeutic promise.

Synthesis of 2-Anilino-4-chlorobenzoic Acid

The synthesis of 2-anilino-4-chlorobenzoic acid and its derivatives can be achieved through several established synthetic routes. A common and effective method is the copper-catalyzed Ullmann condensation reaction. This reaction involves the cross-coupling of an aniline derivative with a chlorobenzoic acid.

General Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol describes a general method for the synthesis of N-aryl anthranilic acid derivatives, which can be adapted for the synthesis of 2-anilino-4-chlorobenzoic acid.

Materials:

-

2,4-dichlorobenzoic acid

-

Aniline

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2,4-dichlorobenzoic acid (1 equivalent), aniline (1.1 equivalents), copper catalyst (e.g., 5-10 mol%), and a base (e.g., 2 equivalents of K₂CO₃).

-

Add a suitable solvent to the mixture.

-

Purge the reaction vessel with an inert gas.

-

Heat the reaction mixture to a temperature between 100-150°C and stir for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Proposed signaling pathway for 2-anilino-4-chlorobenzoic acid.

Potential Therapeutic Applications

The ability of 2-anilino-4-chlorobenzoic acid to modulate chloride channel activity suggests its potential utility in a range of therapeutic areas.

Oncology

Chloride channels are increasingly recognized as key players in cancer progression. They are involved in processes such as cell proliferation, migration, and apoptosis. [3]Derivatives of structurally similar aminobenzoic acids have demonstrated promising anticancer activity. For instance, certain 4-amino-2-chlorobenzoic acid derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. [4][5] Table 1: Comparative Cytotoxicity Data (IC₅₀, µM) of a Related Aminobenzoic Acid Derivative (N5a) and Erlotinib [4]

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

|---|---|---|---|

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

The lower IC₅₀ values for the derivative N5a compared to the established drug Erlotinib highlight the potential of this chemical class in oncology. [4]Further investigation into the specific effects of 2-anilino-4-chlorobenzoic acid on various cancer cell lines is warranted.

Inflammatory Disorders

The parent compound, N-phenylanthranilic acid, is the cornerstone of several NSAIDs. This suggests that 2-anilino-4-chlorobenzoic acid may also possess anti-inflammatory properties. The mechanism is likely linked to the modulation of ion channels in immune cells, which can affect inflammatory signaling pathways. Preliminary studies on related benzoic acid derivatives have shown their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key in vitro model for inflammation. [4]

Neurological Disorders

Chloride channels are fundamental to neuronal function, and their dysregulation is implicated in conditions like epilepsy. [1]By blocking chloride channels, 2-anilino-4-chlorobenzoic acid could potentially modulate neuronal excitability and reduce seizure activity. The development of novel anticonvulsant agents is an area of significant unmet medical need, and this compound represents a potential lead for further investigation.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of 2-anilino-4-chlorobenzoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Chloride Channel Assays

Objective: To determine the inhibitory activity of 2-anilino-4-chlorobenzoic acid on chloride channel function.

-

Fluorescence-Based High-Throughput Screening (HTS): This method utilizes a halide-sensitive yellow fluorescent protein (YFP) expressed in a stable cell line. [1][6]The influx of iodide through chloride channels quenches the YFP fluorescence. A chloride channel blocker would prevent this quenching. This assay is suitable for primary screening of a large number of compounds.

-

Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function. [1]It allows for the direct measurement of ion currents across the cell membrane in response to the compound. This technique can provide detailed information about the mechanism of channel blockade, including potency (IC₅₀) and kinetics.

In Vitro Cancer Cell-Based Assays

Objective: To evaluate the anticancer activity of 2-anilino-4-chlorobenzoic acid.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Proliferation Assay (e.g., BrdU incorporation): This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays determine if the compound induces programmed cell death.

-

Kinase Inhibition Assays (e.g., EGFR Kinase Assay): If a specific kinase target is hypothesized, in vitro kinase assays can be performed to measure the direct inhibitory effect of the compound on the enzyme's activity. [4]

In Vitro Anti-Inflammatory Assays

Objective: To assess the anti-inflammatory potential of 2-anilino-4-chlorobenzoic acid.

-

Nitric Oxide (NO) Production Assay: This assay measures the production of NO in LPS-stimulated macrophages (e.g., RAW 264.7 cells). A reduction in NO levels indicates anti-inflammatory activity.

-

Cytokine Release Assays (e.g., ELISA): These assays quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from immune cells in response to an inflammatory stimulus.

Conclusion and Future Directions

2-Anilino-4-chlorobenzoic acid presents a promising chemical scaffold with the potential for development into novel therapeutic agents. Its presumed mechanism as a chloride channel blocker opens up avenues for its application in oncology, inflammatory diseases, and neurological disorders. While direct biological data for this specific molecule is currently limited, the compelling activities of its structural analogues provide a strong rationale for further investigation.

Future research should focus on the comprehensive biological characterization of 2-anilino-4-chlorobenzoic acid. This includes detailed electrophysiological studies to confirm its activity on various chloride channel subtypes, extensive in vitro screening against a panel of cancer cell lines, and in-depth investigation of its anti-inflammatory and anticonvulsant properties. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

- Vertex AI Search. (2024). What are chloride channel blockers and how do they work?

- Wikipedia. (n.d.). Chloride channel blocker.

- Verkman, A. S., & Galietta, L. J. V. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery, 8(2), 153-171.

- BenchChem. (2025). Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.

- Verkman, A. S., & Galietta, L. J. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery, 8(2), 153–171.

- Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of organic chemistry, 71(1), 142–149.

- PubChem. (n.d.). N-Phenylanthranilic Acid.

- Chem-Impex. (n.d.). 2-Amino-4-chlorobenzoic acid.

- BenchChem. (2025). The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.

- PubChem. (n.d.). Fenamic acid.

Sources

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. goldbio.com [goldbio.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sketchviz.com [sketchviz.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

4-Chloro-2-(phenylamino)benzoic acid derivatives and analogs

An In-Depth Technical Guide to 4-Chloro-2-(phenylamino)benzoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 4-chloro-2-(phenylamino)benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this class of compounds, intended for researchers, scientists, and professionals in drug development. The guide delves into the synthetic methodologies, diverse mechanisms of action, and critical structure-activity relationships that govern the therapeutic potential of these molecules. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of the concepts discussed. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide a solid foundation for future research and development endeavors.

Introduction: The Versatile Scaffold of 4-Chloro-2-(phenylamino)benzoic Acid

The core structure of 4-chloro-2-(phenylamino)benzoic acid, also known as 2-anilino-4-chlorobenzoic acid, is a key pharmacophore found in a variety of biologically active compounds.[1] Its chemical formula is C₁₃H₁₀ClNO₂, and its molecular weight is approximately 247.67 g/mol .[1] This scaffold belongs to the fenamic acid class of compounds, which are derivatives of N-phenylanthranilic acid and are known for their anti-inflammatory properties.[2] The strategic placement of a chloro group at the 4-position and a phenylamino group at the 2-position of the benzoic acid core imparts specific physicochemical properties that influence its biological interactions.

The versatility of this scaffold lies in its amenability to chemical modification at several positions, including the carboxylic acid group, the phenylamino ring, and the chlorinated benzoic acid ring. These modifications have led to the development of a vast library of derivatives and analogs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and local anesthetic activities.[3][4][5][6] This guide will explore the chemical synthesis, biological activities, and structure-activity relationships of these compounds, providing a robust resource for researchers in the field.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 4-chloro-2-(phenylamino)benzoic acid and its derivatives is most commonly achieved through the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aniline derivative with a 2-halobenzoic acid.

General Synthetic Pathway: The Ullmann Condensation

The Ullmann reaction provides a reliable method for the formation of the diarylamine linkage, which is central to the structure of these compounds.[2][7] The general scheme involves the reaction of 2-bromo-4-chlorobenzoic acid or a related halogenated benzoic acid with an appropriate aniline in the presence of a copper catalyst and a base at elevated temperatures.[7]

Diagram 1: General Synthetic Scheme for 4-Chloro-2-(phenylamino)benzoic Acid Derivatives via Ullmann Condensation.

Caption: A generalized workflow for the synthesis of the target scaffold.

Experimental Protocol: Synthesis of 4-Fluoro-2-(phenylamino)benzoic acid

This protocol is adapted from a reported synthesis of a closely related analog and illustrates the practical application of the Ullmann condensation.[7]

Materials:

-

2-bromo-4-fluorobenzoic acid

-

Aniline

-

Copper catalyst (e.g., copper(I) iodide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a reaction vessel, add 2-bromo-4-fluorobenzoic acid (1 equivalent), aniline (1.2 equivalents), copper catalyst (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add DMF as the solvent and heat the reaction mixture to the specified temperature (e.g., 120-140 °C).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-fluoro-2-(phenylamino)benzoic acid.[7]

Mechanisms of Action and Therapeutic Targets

Derivatives of 4-chloro-2-(phenylamino)benzoic acid exert their biological effects by interacting with a variety of molecular targets. This section explores the key mechanisms of action and the therapeutic areas where these compounds have shown promise.

Anti-inflammatory Activity

As members of the fenamate family, these compounds are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]

Mechanism:

-

COX Inhibition: These derivatives can act as dual inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]

-

NF-κB Pathway Inhibition: Some derivatives have been shown to suppress the activation of the NF-κB pathway, a critical signaling pathway involved in the inflammatory response.[8] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and nitric oxide (NO).[8]

Diagram 2: Anti-inflammatory Mechanism of Action.

Caption: Inhibition of key inflammatory pathways by the derivatives.

Anticancer Activity

A growing body of evidence suggests that these compounds possess significant anticancer potential through various mechanisms.

Key Targets and Mechanisms:

-

VEGFR-2 Inhibition: Certain quinoxaline-2(1H)-one derivatives of 4-(2-chloroacetamido)benzoic acid have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[4]

-

HDAC Inhibition: Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

-

Topoisomerase Inhibition: N-2-(Phenylamino) benzamide derivatives have demonstrated dual inhibitory activity against COX-2 and Topoisomerase I, providing a synergistic approach to cancer therapy by targeting both inflammation and tumor progression.[8]

-

Mitochondrial Permeability Transition (MPT): Fenamates can induce MPT and inhibit aldo-keto reductase 1C (AKR1C) enzymes, which are implicated in several cancers.[2]

Antimicrobial Activity

Several derivatives of 4-chloro-2-(phenylamino)benzoic acid and related structures have exhibited promising antimicrobial activity against a range of pathogens.

-

Antibacterial Activity: Thienopyrimidinylamino-N-phenylbenzamide and its N-(4-chlorophenyl)-substituted analogs have shown significant inhibitory potencies against P. aeruginosa, S. aureus, B. subtilis, and E. coli.[3]

-

Antifungal Activity: Benzothiazole-triazolethiol derivatives have demonstrated significant antifungal potential compared to standard drugs like Ketoconazole.[3]

-

Enzyme Inhibition: Some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][10]

Other Biological Activities

-

Local Anesthetic Activity: 4-(2-Chloroacetamido) benzoic acid derivatives have been investigated as local anesthetic agents, with some compounds showing promising activity comparable to lignocaine.[6][11]

-

Ion Channel Modulation: A derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of TMEM206, a chloride ion channel activated by low pH.[12]

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-chloro-2-(phenylamino)benzoic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Key Structural Modifications and Their Impact

-

Substituents on the Phenylamino Ring: The presence of electron-withdrawing groups, such as a chloro or methoxy group, at the para position of the phenylamino ring has been shown to enhance antibacterial activity.[13]

-

Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can significantly alter the biological activity and pharmacokinetic properties of the molecule. For instance, certain amide derivatives of 4-(2-chloroacetamido)benzoic acid exhibit local anesthetic properties.[6]

-

Bioisosteric Replacements: The concept of bioisosterism, which involves the replacement of a functional group with another that has similar physicochemical or topological properties, is a powerful tool in optimizing these derivatives.[14][15] For example, replacing a phenyl group with a pyridyl or thiophene group can modulate activity and selectivity.[14] Similarly, the carboxylic acid group can be replaced with bioisosteres like tetrazole or phosphonic acid to alter pKa and cell permeability.[16]

Quantitative SAR Data

The following table summarizes the anticancer activity of some 4-(2-chloroacetamido) benzoic acid derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 15 | HepG-2 | 5.30 | [4] |

| MCF-7 | 2.20 | [4] | |

| HCT-116 | 5.50 | [4] | |

| 17b | HepG-2 | - | [4] |

| MCF-7 | - | [4] | |

| HCT-116 | - | [4] | |

| 16e | HepG-2 | - | [4] |

| MCF-7 | - | [4] | |

| HCT-116 | - | [4] | |

| 8f | HepG-2 | 11.19 | [4] |

| HCT-116 | 8.99 | [4] | |

| MCF-7 | 7.10 | [4] |

Note: Specific IC₅₀ values for compounds 17b and 16e were not provided in the source but were stated to be better than doxorubicin and sorafenib against certain cell lines.[4]

Advanced Experimental Protocols

To facilitate further research, this section provides detailed protocols for advanced biological assays relevant to the study of these compounds.

Protocol: CRISPR/Cas9-Mediated Knockout of a Target Gene (e.g., TMEM206)

This protocol is a generalized procedure based on the methodology used for knocking out the TMEM206 gene.[12]

Objective: To generate a cell line with a specific gene knocked out to study the mechanism of action of a compound.

Materials:

-

Target cell line (e.g., HCT116)

-

pSpCas9(BB)-2A-GFP (PX458) vector (Addgene #48138)

-

Guide RNA (gRNA) oligonucleotides designed to target the gene of interest

-

Lipofectamine or other transfection reagent

-

Fluorescence-activated cell sorting (FACS) instrument

Step-by-Step Procedure:

-

gRNA Design: Design two gRNAs targeting an early exon of the target gene using a web tool like CRISPOR.[12]

-

Cloning: Clone the gRNA oligonucleotides into the pSpCas9(BB)-2A-GFP vector according to the supplier's protocol.[12]

-

Transfection: Transfect the target cell line with the gRNA-containing plasmids using a suitable transfection method (e.g., nucleofection).[12]

-

Cell Sorting: 48 hours post-transfection, use FACS to sort GFP-positive cells, which indicates successful transfection.

-

Single-Cell Cloning: Plate the sorted cells at a low density to allow for the growth of single-cell colonies.

-

Screening and Validation: Expand the single-cell clones and screen for the desired gene knockout using PCR and Sanger sequencing to confirm the deletion.

-

Functional Validation: Perform functional assays (e.g., patch-clamp for an ion channel) to confirm the loss of protein function.

Future Directions and Perspectives

The diverse biological activities of 4-chloro-2-(phenylamino)benzoic acid derivatives and analogs make them a highly attractive scaffold for future drug discovery efforts. Key areas for future research include:

-

Optimization of Selectivity: Further SAR studies are needed to design derivatives with improved selectivity for specific targets, thereby reducing off-target effects and toxicity.

-

Exploration of Novel Therapeutic Areas: The wide range of biological activities suggests that these compounds may have potential in other therapeutic areas not yet fully explored.

-

Development of Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

-

Combination Therapies: Investigating the synergistic effects of these derivatives in combination with existing drugs could lead to more effective treatment regimens, particularly in cancer and infectious diseases.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC - NIH. (2024-03-07). (URL: )

-

Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (URL: [Link])

-

Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (URL: [Link])

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])

-

4-chloro-2-(phenylamino)benzoic acid - Stenutz. (URL: [Link])

-

4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2 | CID 615334 - PubChem. (URL: [Link])

-

Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids - Globe Thesis. (2018-04-13). (URL: [Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021-01-30). (URL: [Link])

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed. (2017-07-03). (URL: [Link])

-

4-Fluoro-2-(phenylamino)benzoic acid - PMC - NIH. (URL: [Link])

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - MDPI. (URL: [Link])

-